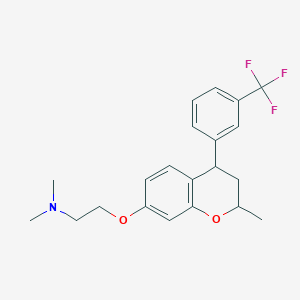

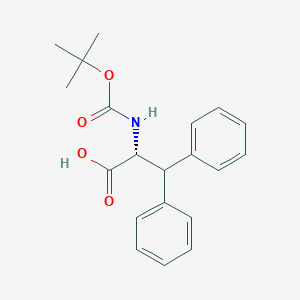

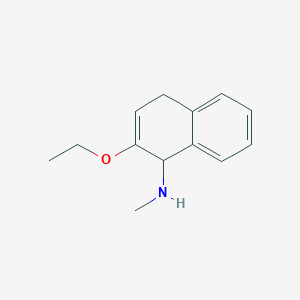

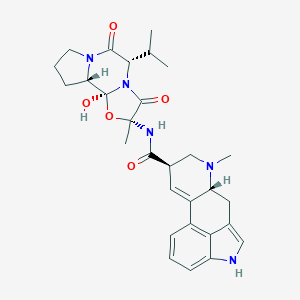

![molecular formula C13H10O3 B115245 4-Hydroxy-3-methylnaphtho[2,3-c]furan-1(3h)-one CAS No. 148870-43-3](/img/structure/B115245.png)

4-Hydroxy-3-methylnaphtho[2,3-c]furan-1(3h)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Hydroxy-3-methylnaphtho[2,3-c]furan-1(3h)-one, also known as HMF, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. HMF is a furan derivative that is formed during the dehydration of sugars, such as fructose and glucose, under acidic conditions. Its unique chemical structure and properties make it a valuable compound for various applications, including pharmaceuticals, food, and biofuels.

Mechanism of Action

4-Hydroxy-3-methylnaphtho[2,3-c]furan-1(3h)-one has a unique chemical structure that allows it to interact with various biological molecules, including proteins and nucleic acids. This compound has been shown to inhibit the activity of various enzymes, including tyrosinase and acetylcholinesterase. It has also been shown to bind to DNA and RNA, potentially affecting gene expression and protein synthesis.

Biochemical and Physiological Effects

This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. In animal studies, this compound has been shown to have anti-inflammatory and antioxidant properties, potentially reducing the risk of various diseases, including cancer and metabolic disorders. This compound has also been shown to improve insulin sensitivity and glucose tolerance, making it a potential treatment for diabetes.

Advantages and Limitations for Lab Experiments

4-Hydroxy-3-methylnaphtho[2,3-c]furan-1(3h)-one has several advantages for laboratory experiments, including its low toxicity and high solubility in water and organic solvents. However, this compound can be unstable under certain conditions, such as high temperatures and acidic environments, which can affect its purity and yield. Researchers must carefully control the reaction conditions to ensure the reproducibility and reliability of their results.

Future Directions

There are several future directions for 4-Hydroxy-3-methylnaphtho[2,3-c]furan-1(3h)-one research, including the development of new synthesis methods, the optimization of this compound production for various applications, and the investigation of this compound's potential as a renewable energy source. Researchers may also explore the potential of this compound as a drug candidate for various diseases, including cancer and metabolic disorders. Further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields.

Synthesis Methods

4-Hydroxy-3-methylnaphtho[2,3-c]furan-1(3h)-one can be synthesized through the acid-catalyzed dehydration of various sugars, including fructose, glucose, and sucrose. The most common method for this compound synthesis is the dehydration of fructose using an acid catalyst, such as sulfuric acid. The reaction conditions, including temperature, pH, and catalyst concentration, can significantly affect the yield and purity of this compound. Researchers have developed various methods to optimize the this compound synthesis process, including the use of different catalysts, solvents, and reaction conditions.

Scientific Research Applications

4-Hydroxy-3-methylnaphtho[2,3-c]furan-1(3h)-one has been the subject of extensive research due to its potential applications in various fields, including pharmaceuticals, food, and biofuels. In the pharmaceutical industry, this compound has been studied for its potential as an anti-cancer agent, as well as for its anti-inflammatory and antioxidant properties. This compound has also been investigated for its potential to treat diabetes and metabolic disorders.

In the food industry, this compound is a natural flavor enhancer and colorant. It is also used as a preservative and an ingredient in various food products, including baked goods, beverages, and sauces. This compound has been shown to have antimicrobial properties, making it a valuable ingredient in food preservation.

This compound has also gained attention in the biofuels industry due to its potential as a renewable energy source. This compound can be converted into various biofuels, including ethanol and 2,5-dimethylfuran, through various chemical processes.

properties

CAS RN |

148870-43-3 |

|---|---|

Molecular Formula |

C13H10O3 |

Molecular Weight |

214.22 g/mol |

IUPAC Name |

4-hydroxy-3-methyl-3H-benzo[f][2]benzofuran-1-one |

InChI |

InChI=1S/C13H10O3/c1-7-11-10(13(15)16-7)6-8-4-2-3-5-9(8)12(11)14/h2-7,14H,1H3 |

InChI Key |

WKQGWWLZTWXVLU-UHFFFAOYSA-N |

SMILES |

CC1C2=C(C3=CC=CC=C3C=C2C(=O)O1)O |

Canonical SMILES |

CC1C2=C(C3=CC=CC=C3C=C2C(=O)O1)O |

synonyms |

demethoxyeleutherol |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Propane-1,3-diyl)bis[chloro(dimethyl)stannane]](/img/structure/B115173.png)